molecular formula C6H12ClN3 B7955711 3-(1H-Pyrazol-1-yl)propan-1-amine hydrochloride

3-(1H-Pyrazol-1-yl)propan-1-amine hydrochloride

Cat. No.: B7955711
M. Wt: 161.63 g/mol
InChI Key: LHEFWLVMMCTDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-Pyrazol-1-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C6H12ClN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Pyrazol-1-yl)propan-1-amine hydrochloride typically involves the reaction of pyrazole with 3-chloropropylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-Pyrazol-1-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(1H-Pyrazol-1-yl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-Pyrazol-1-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. In receptor binding assays, it can act as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

  • 3-(1H-Pyrazol-4-yl)propan-1-amine
  • 3-(1H-Pyrazol-3-yl)propan-1-amine
  • 3-(1H-Pyrazol-5-yl)propan-1-amine

Comparison: Compared to its analogs, 3-(1H-Pyrazol-1-yl)propan-1-amine hydrochloride exhibits unique reactivity and binding properties due to the position of the pyrazole ring. This positional difference can significantly influence the compound’s chemical behavior and biological activity, making it a valuable tool in research and development .

Properties

IUPAC Name

3-pyrazol-1-ylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c7-3-1-5-9-6-2-4-8-9;/h2,4,6H,1,3,5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEFWLVMMCTDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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